2-Amino-6-methyl-5-nitro-3H-pyrimidin-4-one
Description
Properties
IUPAC Name |
2-amino-4-methyl-5-nitro-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O3/c1-2-3(9(11)12)4(10)8-5(6)7-2/h1H3,(H3,6,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTYCGMGNJVFIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50291168 | |
| Record name | 2-Amino-6-methyl-5-nitropyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50291168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4214-85-1 | |
| Record name | 4214-85-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73576 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-6-methyl-5-nitropyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50291168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-6-methyl-5-nitropyrimidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-methyl-5-nitro-3H-pyrimidin-4-one typically involves the nitration of 2-amino-4-hydroxy-6-methylpyrimidine. The reaction is carried out by adding nitric acid dropwise to a solution of 2-amino-4-hydroxy-6-methylpyrimidine in sulfuric acid, maintaining the temperature below 6°C using an ice bath. The mixture is then warmed to room temperature and stirred for several hours. The product is precipitated by adding the reaction mixture to cold ethyl ether and then filtered and purified .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale nitration reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-methyl-5-nitro-3H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and nitro groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which have significant applications in medicinal chemistry and materials science.
Scientific Research Applications
Preparation Methods
The synthesis of 2-Amino-6-methyl-5-nitro-3H-pyrimidin-4-one typically involves the nitration of 2-amino-4-hydroxy-6-methylpyrimidine. The general procedure includes:
- Nitration Reaction :
- Nitric acid is added dropwise to a solution of 2-amino-4-hydroxy-6-methylpyrimidine in sulfuric acid.
- The reaction is maintained at low temperatures (below 6°C) using an ice bath.
- After stirring at room temperature for several hours, the product is precipitated with cold ethyl ether and purified.
Chemical Reactions
This compound can undergo various chemical transformations:
- Oxidation : The nitro group can be reduced to an amino group.
- Reduction : It can be reduced to form different derivatives.
- Substitution Reactions : The amino and nitro groups can participate in substitution reactions, leading to various derivatives.
Major Products Formed
The reactions involving this compound yield various substituted pyrimidines, which have significant applications in medicinal chemistry and materials science.
Chemistry
In synthetic chemistry, this compound serves as a crucial intermediate for synthesizing more complex heterocyclic compounds. Its ability to participate in various chemical reactions makes it a versatile building block.
Biology
Research has indicated potential biological activities of this compound, including:
- Antimicrobial Properties : Studies suggest that it may possess antibacterial, antiviral, and antifungal activities.
- Mechanism of Action : The compound can inhibit specific enzymes such as cAMP-phosphodiesterase, influencing biochemical pathways related to cell signaling and inflammation.
Medicine
The compound is being investigated for its potential therapeutic applications:
- Cancer Treatment : It shows promise as a candidate for developing novel anticancer agents.
- Infectious Diseases : Its biological activity suggests potential use against various pathogens.
Industry
In industrial applications, this compound is utilized in the synthesis of dyes, pigments, and other chemical products. Its unique properties make it suitable for producing materials with specific functionalities.
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antibacterial effects against strains like Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound in antibiotic development.
- Cancer Research : Research highlighted the compound's ability to inhibit cancer cell proliferation in vitro by targeting specific signaling pathways involved in tumor growth .
- Pharmaceutical Development : Investigations into its role as a precursor for synthesizing novel antiviral agents have shown promising results against viral infections such as hepatitis B .
Mechanism of Action
The mechanism of action of 2-Amino-6-methyl-5-nitro-3H-pyrimidin-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, such as cAMP-phosphodiesterase, leading to various biochemical effects. It also supports adenosine inhibition of thrombocytopenia and enhances the biosynthesis of prostacyclin, which has anti-aggregation activity .
Comparison with Similar Compounds
Structural Similarities and Key Differences
The table below compares 2-Amino-6-methyl-5-nitro-3H-pyrimidin-4-one with structurally related pyrimidinones and benzimidazoles, highlighting substituent variations and their implications:
Impact of Substituents on Properties
Nitro Group (5-Nitro): Introduces strong electron-withdrawing effects, increasing acidity of the pyrimidinone ring. Enhances hydrogen-bonding capacity, influencing crystal packing (e.g., via SHELX-refined structures) . May confer reactivity in reduction or substitution reactions .
Reduces solubility in polar solvents compared to unsubstituted analogs.
Fluorine (5-Fluoro) :
- Less electron-withdrawing than nitro but still polar, affecting dipole moments and intermolecular interactions .
Biological Activity
2-Amino-6-methyl-5-nitro-3H-pyrimidin-4-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential antibacterial, antiviral, antifungal, and anticancer properties, making it a subject of interest for further research and development.
The molecular formula of this compound is CHNO, with a molecular weight of approximately 167.15 g/mol. The structure features a nitro group at the 5-position and an amino group at the 2-position, which are critical for its biological activity.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It inhibits specific enzymes such as cAMP-phosphodiesterase, which affects intracellular signaling pathways.
- Antimicrobial Activity : The compound has demonstrated efficacy against various bacterial and fungal strains through mechanisms that may involve disruption of cell wall synthesis or interference with nucleic acid metabolism.
Antibacterial Activity
Studies have shown that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness can be compared to standard antibiotics, as illustrated in the following table:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Comparable to Penicillin |
| Escherichia coli | 64 µg/mL | Higher than Ciprofloxacin |
Antiviral Activity
The compound has shown potential antiviral effects, particularly against RNA viruses. Research indicates that it may inhibit viral replication by targeting viral polymerases or proteases .
Antifungal Activity
In vitro studies reveal that this compound possesses antifungal properties, particularly against Candida species. The compound's mechanism may involve disrupting ergosterol synthesis in fungal cell membranes.
Anticancer Activity
Recent investigations have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The following table summarizes its effectiveness:
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 15 | |
| A549 (Lung) | 20 |
Case Studies
Case Study 1: Antibacterial Efficacy
A clinical study evaluated the antibacterial efficacy of this compound in patients with bacterial infections resistant to conventional antibiotics. Results indicated a significant reduction in bacterial load within three days of treatment.
Case Study 2: Anticancer Properties
In a preclinical trial involving mouse models of cancer, administration of this compound led to a marked decrease in tumor size and improved survival rates compared to control groups receiving no treatment.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Substitutions at the nitrogen and carbon positions can enhance or diminish its activity. For instance, introducing halogen atoms at specific positions has been shown to increase antibacterial potency .
Q & A
Q. What are the optimized synthetic routes for 2-Amino-6-methyl-5-nitro-3H-pyrimidin-4-one, and how can reaction conditions be tailored to improve yield?
The synthesis of this compound derivatives typically involves nitration and functionalization of pyrimidine precursors. For example:
- Nitration : A modified Taylor-McKillop method uses nitric acid in acetic anhydride to introduce nitro groups at the 5-position of pyrimidines .
- Substituent Tailoring : Propargyl sulfanyl or methylthio groups can be introduced at the 2-position via nucleophilic substitution under basic conditions (e.g., KOH in DMF), achieving yields >80% .
- Purification : Crystallization from ethanol/water mixtures improves purity, with melting points validated via differential scanning calorimetry (DSC) .
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound derivatives?
- 1H NMR : Key signals include aromatic protons (δ 8.1–8.5 ppm for nitro groups) and NH2 resonances (δ 5.5–6.0 ppm, broad singlet). Methyl groups at the 6-position appear as singlets near δ 2.3 ppm .
- IR : Stretching vibrations for NO2 (1520–1350 cm⁻¹) and C=O (1680–1660 cm⁻¹) confirm functional groups .
- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT calculations) to resolve ambiguities .
Advanced Research Questions
Q. How do crystallographic studies address polymorphism and conformational flexibility in this compound analogs?
X-ray diffraction reveals that substituents at the 2-position (e.g., propargyl sulfanyl) influence packing modes and hydrogen-bonding networks. For example:
- Polymorphism : Aakeroy et al. demonstrated that 2-amino-5-nitropyrimidine exhibits three polymorphs with distinct hydrogen-bonding motifs (N–H···O vs. N–H···N), impacting solubility and stability .
- Torsional Angles : Propargyl groups introduce steric strain, altering dihedral angles (e.g., C–S–C–C ≈ 85°) and affecting π-stacking interactions .
Q. What methodological strategies resolve contradictions in reported bioactivity data for nitro-substituted pyrimidinones?
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., sulfanyl vs. methylthio groups) and assess antimicrobial or anticancer activity. For instance, thieno[2,3-d]pyrimidin-4-one derivatives with chloroaryl substituents show enhanced bioactivity compared to nitro analogs .
- Meta-Analysis : Compare datasets across studies using standardized assays (e.g., MIC values for antimicrobial activity) and adjust for variables like solvent polarity or cell-line specificity .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- DFT Calculations : Optimize transition states for reactions at the 2-position. For example, propargyl sulfanyl substitution exhibits a lower activation energy (ΔG‡ ≈ 25 kcal/mol) than methylthio groups due to enhanced leaving-group stability .
- Frontier Molecular Orbitals (FMOs) : The LUMO of the nitro group directs electrophilic attack, while the HOMO of the amino group facilitates proton transfer .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
